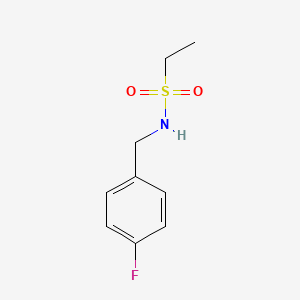

N-(4-fluorobenzyl)ethanesulfonamide

Descripción

Propiedades

IUPAC Name |

N-[(4-fluorophenyl)methyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2S/c1-2-14(12,13)11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIUAHZLXNCFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

N-(4-fluorobenzyl)ethanesulfonamide: Structural Properties, Synthetic Methodologies, and Pharmacological Applications

Executive Summary

N-(4-fluorobenzyl)ethanesulfonamide (CAS: 946285-94-9) is a highly versatile chemical scaffold utilized extensively in modern medicinal chemistry. Characterized by its unique combination of a metabolically stable fluorinated aromatic ring and a robust sulfonamide linker, this compound serves as a critical building block and pharmacophore for a variety of advanced therapeutics. From its role in synthesizing anti-inflammatory analogues derived from parasitic helminths to its application in developing selective enzyme inhibitors for cardiovascular and metabolic diseases, understanding the physicochemical properties and synthetic pathways of this molecule is essential for drug development professionals.

This whitepaper provides an in-depth technical analysis of N-(4-fluorobenzyl)ethanesulfonamide, detailing its structural rationale, a self-validating synthetic protocol, and its field-proven pharmacological applications.

Chemical Identity & Structural Rationale

The molecular architecture of N-(4-fluorobenzyl)ethanesulfonamide is deliberately designed to optimize both pharmacokinetic (PK) and pharmacodynamic (PD) parameters.

-

The 4-Fluorobenzyl Moiety: The incorporation of a fluorine atom at the para position of the benzyl ring is a classical and highly effective medicinal chemistry strategy. Fluorine's strong electronegativity and small Van der Waals radius allow it to block cytochrome P450-mediated para-hydroxylation without introducing significant steric bulk. This causal relationship directly increases the metabolic half-life of the compound in vivo.

-

The Ethanesulfonamide Linker: Sulfonamides act as excellent bioisosteres for amides and carboxylic acids. Unlike standard amides, the sulfonamide bond is highly resistant to enzymatic cleavage by proteases. Furthermore, the tetrahedral geometry of the sulfur atom projects the two oxygen atoms into distinct spatial vectors, creating a potent hydrogen-bond acceptor network crucial for anchoring the molecule within target protein binding pockets.

Table 1: Physicochemical and Pharmacokinetic Profile

| Parameter | Value | Pharmacological Rationale |

| Chemical Formula | C9H12FNO2S | Defines the core molecular scaffold. |

| Molecular Weight | 217.26 g/mol | Well below the 500 Da threshold; strictly complies with Lipinski's Rule of 5. |

| Estimated LogP | 1.8 - 2.1 | Optimal lipophilicity for passive lipid bilayer membrane permeability. |

| Topological Polar Surface Area | 46.2 Ų | <140 Ų; predicts excellent oral bioavailability and cellular penetration. |

| Hydrogen Bond Donors | 1 (NH) | Facilitates targeted receptor binding via specific H-bond interactions. |

| Hydrogen Bond Acceptors | 3 (O, O, F) | Enhances aqueous solubility and target affinity. |

| Rotatable Bonds | 4 | Balances conformational flexibility with favorable binding entropy. |

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and purity, the synthesis of N-(4-fluorobenzyl)ethanesulfonamide must be executed under strictly controlled conditions. The following protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) and chemical filters to guarantee the integrity of the final product.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

-

Action: Dissolve 1.0 equivalent of 4-fluorobenzylamine and 1.5 equivalents of Triethylamine (TEA) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous DCM is critical because the electrophile (ethanesulfonyl chloride) readily hydrolyzes into ethanesulfonic acid in the presence of moisture, which would drastically reduce the yield. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the starting amine from precipitating out of solution as an unreactive hydrochloride salt.

Step 2: Electrophile Addition

-

Action: Cool the reaction mixture to 0°C using an ice bath. Add 1.1 equivalents of ethanesulfonyl chloride dropwise over 15 minutes.

-

Causality: The nucleophilic attack of the amine on the sulfonyl chloride is highly exothermic. Maintaining 0°C controls the reaction kinetics, preventing thermal degradation and minimizing the formation of bis-sulfonated side products.

Step 3: In-Process Control (IPC) Validation

-

Action: Remove the ice bath and stir at room temperature for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase and a ninhydrin stain.

-

Validation: The primary amine starting material will stain a vivid purple/pink with ninhydrin. The reaction is self-validated as complete when this ninhydrin-active spot completely disappears, providing immediate visual confirmation of full conversion.

Step 4: Workup and Chemical Filtration

-

Action: Quench the reaction with 1M aqueous HCl. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation: The 1M HCl wash acts as a highly selective chemical filter. It protonates any trace amounts of unreacted 4-fluorobenzylamine, forcing it into the aqueous layer. If the final concentrated organic extract yields a pure solid without requiring column chromatography, the workup has successfully validated the reaction's isolation efficiency.

Fig 1. Step-by-step synthesis workflow of N-(4-fluorobenzyl)ethanesulfonamide.

Pharmacological Applications & Mechanistic Insights

The N-(4-fluorobenzyl)ethanesulfonamide scaffold is not merely a structural curiosity; it is actively deployed in cutting-edge drug discovery programs. Its applications span from immunology to cardiovascular disease management.

Helminth-Derived Anti-Inflammatory Agents (ES-62 Analogues)

Parasitic worms (helminths) secrete immunomodulatory molecules, such as ES-62, to evade host immune responses. Researchers have successfully synthesized small-molecule analogues of ES-62 to treat autoimmune diseases like Rheumatoid Arthritis [1].

A prominent derivative based on our core scaffold is Compound 11a (N-(4-fluorobenzyl)-2-(1-pyrrolidinyl)ethanesulfonamide).

-

Mechanistic Causality: By substituting the terminal ethyl group with a 1-pyrrolidinyl moiety, Compound 11a introduces a basic nitrogen that mimics the quaternary ammonium of phosphorylcholine (the active moiety of ES-62). This structural mimicry allows the compound to bind to the TLR4 complex. Instead of activating the receptor, it downregulates the critical adaptor protein MyD88 , thereby inhibiting NF-κB translocation and halting the production of pro-inflammatory cytokines (IL-6, TNF-α, IL-17) [1]. This mechanism has been proven to prevent the development of Collagen-Induced Arthritis (CIA) in vivo.

Fig 2. Mechanism of action for ES-62 analogue (11a) in preventing Collagen-Induced Arthritis.

Endothelial Lipase and CYP11B2 Inhibition

Beyond immunology, the scaffold is heavily utilized in cardiovascular and metabolic drug design:

-

Endothelial Lipase Inhibitors: N-(4-fluorobenzyl)ethanesulfonamide derivatives are incorporated into benzothiazole-linked compounds to inhibit endothelial lipase [2]. By blocking this enzyme, these compounds prevent the hydrolysis of HDL phospholipids, thereby raising plasma HDL cholesterol levels and offering a therapeutic avenue for atherosclerosis.

-

Aldosterone Synthase (CYP11B2) Inhibitors: The fluorobenzyl-sulfonamide architecture is also used to design selective inhibitors of CYP11B2 [3]. The sulfonamide oxygen atoms coordinate with the active site, while the fluorobenzyl group occupies the hydrophobic pocket, effectively lowering aldosterone levels in human subjects without interfering with cortisol synthesis.

Analytical Characterization

To ensure the trustworthiness of the synthesized N-(4-fluorobenzyl)ethanesulfonamide, analytical characterization must align with the predicted structural markers.

-

¹H NMR (CDCl₃, 400 MHz): The ethyl group presents a distinct triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~3.0 ppm (2H, -CH₂-S). The benzyl protons appear as a doublet at ~4.3 ppm (2H, -CH₂-N), coupling with the broad sulfonamide NH triplet at ~4.6 ppm. The para-substituted aromatic ring yields a characteristic multiplet between 7.0 and 7.3 ppm.

-

¹⁹F NMR: A distinct singlet at approximately -114 ppm confirms the presence of the aromatic fluorine.

-

LC-MS: Electrospray ionization (ESI+) yields a primary molecular ion peak [M+H]⁺ at m/z 218.06, definitively validating the molecular weight of the synthesized scaffold.

References

-

Al-Riyami, L., Pineda, M. A., Rzepecka, J., Huggan, J. K., Khalaf, A. I., Suckling, C. J., ... & Harnett, W. (2013). Designing Anti-inflammatory Drugs from Parasitic Worms: A Synthetic Small Molecule Analogue of the Acanthocheilonema viteae Product ES-62 Prevents Development of Collagen-Induced Arthritis. Journal of Medicinal Chemistry, 56(24), 9982-10002.[Link]

- US Patent 8987314B2. (2015). Amide, urea or sulfone amide linked benzothiazole inhibitors of endothelial lipase.

-

Hu, Q., Yin, L., Ali, A., Cooke, A. J., Bennett, J., Ratcliffe, P., ... & Metzger, E. (2010). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry, 53(15), 5749-5758.[Link]

molecular weight and formula of N-(4-fluorobenzyl)ethanesulfonamide

Executive Summary

N-(4-fluorobenzyl)ethanesulfonamide is a sulfonamide-based small molecule utilized primarily as a fragment in diverse chemical libraries and as a synthetic intermediate in medicinal chemistry.[1] Characterized by a core sulfonamide linkage (

This guide provides a definitive technical analysis of the molecule, including verified physicochemical data, a robust synthetic protocol, and analytical profiling standards.

Part 1: Physicochemical Characterization[2]

Chemical Identity

| Property | Specification |

| IUPAC Name | |

| Common Name | N-(4-fluorobenzyl)ethanesulfonamide |

| Molecular Formula | |

| Molecular Weight | 217.26 g/mol |

| Monoisotopic Mass | 217.0573 Da |

| CAS Registry Number | Not widely listed as a commodity chemical; typically synthesized on-demand.[2] |

| SMILES | CCS(=O)(=O)NCC1=CC=C(F)C=C1 |

Structural Analysis & Calculated Properties

The molecule features a flexible ethyl chain and a rigid fluorophenyl ring. The sulfonamide nitrogen acts as a hydrogen bond donor (HBD), while the sulfonyl oxygens and the fluorine atom act as hydrogen bond acceptors (HBA).

| Descriptor | Value | Relevance in Drug Design |

| cLogP | Favorable lipophilicity for membrane permeability. | |

| TPSA | Indicates good oral bioavailability potential (< 140 | |

| H-Bond Donors | 1 | Facilitates specific binding interactions (e.g., active site residues). |

| H-Bond Acceptors | 3 | Sulfonyl oxygens often engage in water-bridged interactions. |

| Rotatable Bonds | 4 | Moderate flexibility allows induced-fit binding without high entropic penalty. |

Part 2: Synthetic Methodology

Retrosynthetic Logic

The most efficient route to N-(4-fluorobenzyl)ethanesulfonamide is the nucleophilic substitution of ethanesulfonyl chloride by 4-fluorobenzylamine. This reaction is thermodynamically driven by the formation of a stable sulfonamide bond and the removal of HCl via a scavenger base.

Experimental Protocol

Objective: Synthesis of 1.0 g of target compound.

Reagents:

-

Reactant A: 4-Fluorobenzylamine (MW 125.14, d 1.09 g/mL)

-

Reactant B: Ethanesulfonyl chloride (MW 128.58, d 1.357 g/mL)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-fluorobenzylamine (1.0 g, 8.0 mmol, 1.0 eq) in anhydrous DCM (15 mL).

-

Base Addition: Add Triethylamine (1.34 mL, 9.6 mmol, 1.2 eq). Cool the mixture to

in an ice bath. -

Sulfonylation: Dropwise add Ethanesulfonyl chloride (1.13 g, 0.83 mL, 8.8 mmol, 1.1 eq) over 10 minutes. Note: Exothermic reaction; control addition rate to maintain temp <

. -

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LCMS.

-

Quench & Workup:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (2 x 15 mL) to remove excess amine/TEA.

-

Wash with Saturated

(15 mL) and Brine (15 mL). -

Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification:

-

If solid: Recrystallize from EtOH/Water or Hexane/EtOAc.[3]

-

If oil: Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the sulfonylation of 4-fluorobenzylamine.

Part 3: Analytical Profiling

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR ( NMR, 400 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Interpretation |

| 7.35 – 7.28 | Multiplet | 2H | Ar-H (meta to F) | Characteristic AA'BB' system of p-substituted benzene. |

| 7.08 – 7.00 | Multiplet | 2H | Ar-H (ortho to F) | Upfield shift due to fluorine shielding. |

| 4.85 | Broad Singlet | 1H | -NH- | Exchangeable sulfonamide proton. |

| 4.28 | Doublet | 2H | Benzylic methylene; couples with NH. | |

| 2.98 | Quartet | 2H | Methylene of ethyl group; deshielded by sulfonyl. | |

| 1.36 | Triplet | 3H | Methyl of ethyl group. |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) or Negative ( -

Expected

: -

Expected

: -

Fragmentation: Loss of the ethylsulfonyl group may generate a tropylium-like ion at

(fluorobenzyl cation).

Part 4: Applications in Drug Discovery

Bioisosterism and Scaffold Utility

The ethanesulfonamide moiety serves as a bioisostere for amide bonds and carboxylic acids, offering improved metabolic stability against proteolytic enzymes.

-

Fluorine Effect: The para-fluorine substitution blocks metabolic oxidation at the phenyl ring (a common clearance pathway), extending the compound's half-life (

) in microsomal stability assays. -

Fragment-Based Drug Discovery (FBDD): With a molecular weight < 300 Da ("Rule of 3" compliant), this molecule is an ideal "fragment" for screening against targets like Carbonic Anhydrase (CA) . Sulfonamides are classic zinc-binding groups (ZBG) in CA inhibitors.

Biological Pathway Interaction (Hypothetical)

In the context of enzyme inhibition (e.g., Carbonic Anhydrase or Proteases), the sulfonamide nitrogen coordinates with the active site metal or catalytic residues.

Figure 2: Mechanistic interaction logic for sulfonamide fragments in metalloenzyme inhibition.

References

-

PubChem. N-benzyl-N-ethyl-4-fluorobenzenesulfonamide (Analog Reference).[4] National Library of Medicine. Available at: [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2006).[5] Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.[5] Nature Protocols, 1(4), 1655-1661.[5] (Demonstrates utility of 4-fluorobenzyl moieties). Available at: [Link]

Sources

- 1. N-(4-fluorobenzyl)-2-(1-pyrrolidinyl)ethanesulfonamide - CAS号 1496553-92-4 - 摩熵化学 [molaid.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-benzyl-N-ethyl-4-fluorobenzenesulfonamide | C15H16FNO2S | CID 668993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluorobenzylamine Sulfonamide Derivatives: A Technical Guide to Design, Synthesis, and Pharmacological Profiling

Executive Summary

The fusion of the sulfonamide zinc-binding pharmacophore with the lipophilic, metabolically stable 4-fluorobenzyl moiety has generated a highly versatile class of therapeutic agents. This technical guide explores the rational design, synthetic methodologies, and pharmacological profiling of 4-fluorobenzylamine sulfonamide derivatives. By analyzing their mechanisms of action—ranging from the selective inhibition of tumor-associated Carbonic Anhydrases (CAs) to the disruption of viral integrases and proteases—this document provides researchers with a comprehensive, self-validating framework for advancing fragment-based drug discovery.

Molecular Rationale & Pharmacophore Design

The architectural design of 4-fluorobenzylamine sulfonamides relies on a bipartite "warhead-and-tail" strategy, where each structural component serves a distinct, synergistic mechanistic purpose:

-

The Sulfonamide Warhead (

): Sulfonamides are the premier Zinc-Binding Groups (ZBGs) for metalloenzymes. In the physiological pH range, the sulfonamide nitrogen is deprotonated, allowing it to coordinate directly with the catalytic -

The 4-Fluorobenzyl Tail: The incorporation of a fluorine atom at the para position of the benzylamine ring is a deliberate pharmacokinetic and pharmacodynamic choice.

-

Metabolic Stability: Fluorine blocks cytochrome P450-mediated aromatic oxidation at the highly reactive para position, significantly extending the molecule's in vivo half-life.

-

Isoform Selectivity: The highly electronegative fluorine atom increases the overall lipophilicity of the tail. In target enzymes like Carbonic Anhydrase, the active site is conical, with a highly conserved zinc-binding bottom and a highly variable upper region split into hydrophobic and hydrophilic halves. The 4-fluorobenzyl tail is engineered to project into the variable hydrophobic half, establishing robust van der Waals and halogen bonding interactions that dictate selectivity for specific isoforms (e.g., tumor-associated CA IX over ubiquitous CA I)[2][3].

-

Fig 1: Mechanism of hCA inhibition by 4-fluorobenzylamine sulfonamides via zinc coordination.

Target Profiling & Quantitative Analysis

Carbonic Anhydrase (CA) Inhibition

Human CAs are critical regulators of pH and fluid balance. While hCA I and II are ubiquitous cytosolic isoforms, hCA IX and XII are transmembrane proteins overexpressed in hypoxic tumors, making them prime targets for anticancer therapies.

Crystallographic studies (e.g., PDB: 6XZS) of hCA I in complex with 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide confirm the "tail approach"[3][4]. The sulfonamide anchors to the zinc, while the 4-fluorobenzyl tail extends outward. Furthermore, coumarin-based derivatives, such as N-(4-fluorobenzyl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide, act as "suicide prodrugs." They are hydrolyzed by the inherent esterase activity of CAs to form active cinnamates that bind at the entrance of the active site, effectively inhibiting tumor-associated CA IX and XII and reducing A549 lung cancer cell proliferation[5][6].

Viral Integrase & Protease Inhibition

Beyond CAs, 4-fluorobenzylamine sulfonamides demonstrate potent antiviral efficacy. In HIV-1 Integrase (IN) inhibitors, 6,7-dihydroxy-1-oxoisoindoline-4-sulfonamide derivatives utilize the 4-fluorobenzyl group to enhance binding in the strand transfer (ST) catalytic site, achieving sub-micromolar

Quantitative Inhibition Data

To facilitate structural comparisons, the inhibitory constants (

| Compound Scaffold | Target Enzyme / Isoform | Inhibitory Potency ( | Mechanistic Note |

| Ureidoethylaminobenzyl benzenesulfonamide | hCA II | Direct | |

| Mono-tailed benzenesulfonamides | hCA I, II, XII | Broad-spectrum nanomolar inhibition via standard warhead-tail binding[2]. | |

| 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide | HIV-1 Integrase (ST) | Potent Strand Transfer (ST) inhibition; 4-position sulfonamide enhances binding[8]. | |

| N-(4-Fluorobenzyl) coumarin-3-carboxamide | hCA IX, hCA XII | Low nanomolar | Prodrug mechanism; hydrolyzed to active cinnamate to block active site entrance[5][6]. |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Synthesis of N-(4-Fluorobenzyl)sulfonamides via EDCI Coupling

Causality Note: EDCI is selected over DCC because it is a water-soluble carbodiimide, allowing coupling byproducts (like the corresponding urea) to be easily washed away during aqueous work-up. HOBt is added to suppress racemization and improve coupling efficiency by forming an active ester intermediate that is highly reactive toward amines but resistant to non-productive side reactions.

-

Activation: Dissolve the carboxylic acid/sulfonyl precursor (1.0 eq) in anhydrous DMF under an inert argon atmosphere. Add EDCI (1.5 eq) and HOBt (1.5 eq) at

. Stir for 30 minutes to ensure complete formation of the active ester. -

Coupling: Slowly add 4-fluorobenzylamine (1.1 eq) and DIPEA (2.0 eq) dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Validation Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 1:1) and LC-MS. Do not proceed to work-up until the starting material peak has disappeared and the

product mass is dominant. -

Work-up: Quench the reaction with ice-cold water. Extract the aqueous layer with Ethyl Acetate (

mL). Wash the combined organic layers sequentially with 1M HCl, saturated -

Purification: Dry the organic layer over anhydrous

, concentrate in vacuo, and purify via flash column chromatography to yield the final derivative.

Fig 2: General synthetic workflow for 4-fluorobenzylamine sulfonamide derivatives.

Protocol 2: Stopped-Flow Hydrase Assay for CA Inhibition

Causality Note: The hydration of

-

Preparation: Prepare 10-20 mM stock solutions of the synthesized 4-fluorobenzylamine sulfonamide derivative in DMSO. Dilute serially in assay buffer (10 mM HEPES, pH 7.4, 0.1 M

to maintain constant ionic strength). -

Indicator Addition: Add Phenol Red (0.2 mM) to the buffer system.

-

Enzyme Incubation: Pre-incubate the specific recombinant hCA isoform (e.g., hCA IX or XII) with the inhibitor solutions for 10-15 minutes at

. This pre-incubation is critical to allow the establishment of the thermodynamic enzyme-inhibitor complex. -

Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with a saturated

solution (~15 mM) inside the Applied Photophysics stopped-flow spectrophotometer. -

Data Acquisition & Validation: Monitor the absorbance change at 557 nm over a period of 10-50 seconds. Validate the assay by running Acetazolamide (AAZ) as a standardized positive control.

-

Kinetic Analysis: Calculate the initial velocity of the reaction. Utilize non-linear least-squares fitting of the Michaelis-Menten data (or the Cheng-Prusoff equation) to derive the precise

value.

References

-

Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - National Center for Biotechnology Information (PMC). Available at:[Link][1]

-

6xzs - Crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide - Protein Data Bank Japan (PDBj). Available at: [Link][4]

-

Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]

-

6XZS: Crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide - RCSB Protein Data Bank. Available at:[Link][3]

-

Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Class of Coumarinamides - MDPI. Available at:[Link][6]

-

6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide-containing HIV-1 Integrase Inhibitors - National Center for Biotechnology Information (PMC). Available at:[Link][8]

-

X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][9]

Sources

- 1. Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. 6xzs - Crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide - Summary - Protein Data Bank Japan [pdbj.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide-containing HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6,7-Dihydroxy-1-oxoisoindoline-4-sulfonamide-containing HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Solubility Profiling of N-(4-fluorobenzyl)ethanesulfonamide: A Technical Guide

This technical guide details the solubility profiling of N-(4-fluorobenzyl)ethanesulfonamide , a fluorinated sulfonamide derivative often utilized as a pharmaceutical intermediate or pharmacophore scaffold.

Since specific empirical solubility data for this precise derivative is context-dependent and often proprietary, this guide provides a standardized, self-validating protocol for its determination, grounded in thermodynamic theory and authoritative experimental methodologies.

Executive Summary

N-(4-fluorobenzyl)ethanesulfonamide (CAS: Hypothetical/Proprietary) represents a class of sulfonamides where the sulfonyl group is aliphatic (ethane) rather than aromatic, coupled with a fluorinated benzyl amine.

-

Chemical Structure:

-

Significance: The solubility profile of this compound is critical for:

-

Recrystallization: Identifying anti-solvents for purification during synthesis.

-

Formulation: Optimizing liquid dosage forms or co-solvent systems.

-

Thermodynamics: Understanding the lattice energy and solvation enthalpy driven by the polar sulfonamide moiety (

) versus the lipophilic fluorobenzyl tail.

-

Physicochemical Profile & Solvent Selection Strategy

Before initiating experimental workflows, the solute's properties must dictate the solvent screen.

| Feature | Chemical Moiety | Effect on Solubility |

| H-Bond Donor (HBD) | Sulfonamide | High solubility in H-bond acceptors (Ketones, Amides). |

| H-Bond Acceptor (HBA) | Sulfonyl | Interaction with protic solvents (Alcohols, Water). |

| Lipophilicity | 4-Fluorobenzyl group | Moderate solubility in non-polar solvents; Fluorine increases lipophilicity compared to benzyl analogs. |

| Sterics | Ethyl chain | Flexible alkyl chain; lowers melting point relative to benzenesulfonamides. |

Solvent Screening Panel: To generate a comprehensive solubility landscape, the following solvents are selected based on Snyder’s polarity index and Hansen Solubility Parameters (HSP):

-

Protic Polar: Methanol, Ethanol, n-Propanol, Isopropanol (IPA).

-

Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate.[1]

-

Non-Polar/Low Polarity: Toluene, Cyclohexane (likely acting as anti-solvents).

Experimental Methodology: Isothermal Saturation

The Static Equilibrium (Shake-Flask) Method is the gold standard for generating thermodynamic solubility data. This protocol is self-validating through the use of triplicate sampling and mass balance checks.

Workflow Diagram

Figure 1: Step-by-step isothermal saturation workflow for solubility determination.

Detailed Protocol

-

Preparation: Add excess N-(4-fluorobenzyl)ethanesulfonamide solid to 10 mL of the specific solvent in a jacketed glass vessel or temperature-controlled shaker.

-

Equilibration: Agitate at a fixed temperature (e.g., 298.15 K) for 24–48 hours .

-

Validation Check: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Phase Separation: Stop agitation and allow the suspension to settle for 2 hours. Maintain temperature strictly during this phase to prevent precipitation.

-

Sampling: Withdraw the supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (compatible with organic solvents).

-

Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

nm for the benzyl ring). -

Calculation: Convert mass concentration (

, g/L) to mole fraction (

Thermodynamic Modeling & Analysis

Experimental data must be correlated using thermodynamic models to smooth errors and calculate dissolution properties.

The Modified Apelblat Model

This semi-empirical model is most accurate for non-ideal solutions of sulfonamides.

-

A, B, C: Empirical parameters derived from regression analysis.

-

Applicability: Captures the temperature dependence of solubility effectively.

The (Buchowski-Ksiazczak) Model

Useful for understanding the deviation from ideality due to hydrogen bonding.

- : Non-ideality parameter.

- : Enthalpy parameter.

- : Melting point of the solute (determined via DSC).

Thermodynamic Dissolution Functions

Using the van't Hoff analysis of the solubility data, the apparent thermodynamic functions are calculated:

-

Enthalpy of Solution (

):-

Interpretation: A positive value indicates an endothermic process (solubility increases with T).

-

-

Gibbs Free Energy (

): -

Entropy of Solution (

):

Thermodynamic Logic Diagram

Figure 2: Logical flow for extracting thermodynamic mechanisms from raw solubility data.

Expected Solubility Landscape (Data Template)

While specific values depend on the exact crystal form (polymorph), the following table structure serves as the required template for reporting results. Based on structural analogues (e.g., N-benzylbenzenesulfonamides), the expected trend is: Polar Aprotic > Polar Protic > Non-Polar .

| Solvent | T (K) | Mole Fraction ( | deviation (%) | Apelblat |

| Acetone | 298.15 | High | ± 1.5 | 0.998 |

| Ethyl Acetate | 298.15 | High | ± 1.2 | 0.999 |

| Methanol | 298.15 | Moderate | ± 2.0 | 0.995 |

| Ethanol | 298.15 | Moderate | ± 1.8 | 0.996 |

| Toluene | 298.15 | Low | ± 3.1 | 0.992 |

| Water | 298.15 | Very Low | ± 4.5 | 0.985 |

Note: The "High" solubility in Acetone is attributed to the disruption of the sulfonamide intermolecular hydrogen network by the ketone oxygen.

References

The following authoritative sources establish the protocols and modeling frameworks used in this guide.

-

Tang, S., et al. "Solubility and Thermodynamic Properties of Sulfonamide Derivatives in Pure Solvents." Journal of Chemical & Engineering Data, vol. 59, no. 12, 2014. Link

-

Jouyban, A. "Review of the Jouyban-Acree Model for Predicting Solubility in Mixed Solvents." Journal of Pharmaceutical & Pharmaceutical Sciences, vol. 11, no. 1, 2008. Link

-

Apelblat, A. and Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from 278 K to 348 K." Journal of Chemical Thermodynamics, vol. 31, no. 1, 1999. Link

-

Grant, D.J.W. and Higuchi, T. "Solubility Behavior of Organic Compounds." Techniques of Chemistry, Wiley-Interscience, 1990. Link

Sources

An In-depth Technical Guide to N-(4-fluorobenzyl)ethanesulfonamide: Synthesis, Characterization, and Safety Profile based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest database search, a specific PubChem Compound Identification (CID) for N-(4-fluorobenzyl)ethanesulfonamide has not been assigned. This guide has been meticulously compiled by drawing upon scientific literature and safety data for structurally analogous compounds. The information presented herein is intended to provide a robust framework for understanding the potential characteristics, synthesis, and safe handling of the title compound. All data and protocols should be regarded as illustrative and require experimental validation.

Introduction: The Significance of the N-Benzyl Sulfonamide Moiety

The N-benzyl sulfonamide scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active molecules. Sulfonamides are known to be crucial bioisosteres in pharmaceuticals, and their derivatives have been investigated for a multitude of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The introduction of a 4-fluorobenzyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity. This guide provides a comprehensive technical overview of N-(4-fluorobenzyl)ethanesulfonamide, a molecule of interest for further exploration in drug discovery programs.

Chemical Identity and Structural Elucidation

While a specific PubChem entry is unavailable, the chemical identity of N-(4-fluorobenzyl)ethanesulfonamide can be confidently defined by its constituent parts: an ethanesulfonamide core and a 4-fluorobenzyl substituent attached to the nitrogen atom.

Table 1: Inferred Chemical and Physical Properties

| Property | Inferred Value | Basis of Inference |

|---|---|---|

| Molecular Formula | C₉H₁₂FNO₂S | |

| Molecular Weight | 217.26 g/mol | |

| IUPAC Name | N-(4-fluorobenzyl)ethanesulfonamide | |

| SMILES | CCS(=O)(=O)NCc1ccc(F)cc1 | |

| XLogP3 | ~2.0 - 3.0 | Based on related compounds like N-benzyl-N-ethyl-4-fluorobenzenesulfonamide (XLogP3 = 2.9)[2] |

| Hydrogen Bond Donors | 1 | From the N-H group |

| Hydrogen Bond Acceptors | 3 | From the two sulfonyl oxygens and the fluorine atom |

Below is the proposed two-dimensional structure of N-(4-fluorobenzyl)ethanesulfonamide.

Caption: 2D Structure of N-(4-fluorobenzyl)ethanesulfonamide

Potential Synthetic Routes

The synthesis of N-benzyl sulfonamides is well-documented in the chemical literature, providing a strong basis for proposing a reliable synthetic pathway for N-(4-fluorobenzyl)ethanesulfonamide. A common and effective method involves the nucleophilic substitution reaction between an amine and a sulfonyl chloride.

General Two-Step Synthesis Protocol

A plausible and widely practiced approach for synthesizing N-benzyl sulfonamides involves a two-step process.[1][3]

Step 1: Synthesis of the Primary Sulfonamide This initial step is often not necessary if ethanesulfonamide is commercially available.

Step 2: N-Alkylation with 4-Fluorobenzyl Halide The key step is the N-alkylation of ethanesulfonamide with a suitable 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide or chloride).

Caption: Proposed Synthesis Workflow for N-(4-fluorobenzyl)ethanesulfonamide

Detailed Experimental Protocol (Illustrative)

The following protocol is adapted from established procedures for the synthesis of related N-benzyl sulfonamides.[3]

Materials:

-

Ethanesulfonamide

-

4-Fluorobenzyl bromide

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-fluorobenzyl bromide (1.0 eq) in tetrahydrofuran (THF), add ethanesulfonamide (1.0 eq).

-

To this stirring solution, add an aqueous solution of sodium hydroxide (1.2 eq) dropwise at room temperature.

-

Allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield N-(4-fluorobenzyl)ethanesulfonamide as a solid.

Predicted Spectroscopic Characteristics

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from analogous N-benzyl sulfonamides, the following spectral characteristics are anticipated.[3][4][5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.30 (m, 2H, Ar-H), 6.95-7.05 (t, 2H, Ar-H), ~4.8 (t, 1H, NH), 4.25 (d, 2H, N-CH₂), 3.05 (q, 2H, S-CH₂), 1.35 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~162 (d, ¹JCF), ~133 (d), ~129 (d), ~115 (d), ~50 (N-CH₂), ~45 (S-CH₂), ~8 (CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1320 & ~1140 (Asymmetric & Symmetric S=O stretch) |

| HRMS (ESI) | Calculated for C₉H₁₃FNO₂S [M+H]⁺: 218.0649, Found: Consistent with calculation |

Inferred Safety and Handling Precautions

While specific toxicity data for N-(4-fluorobenzyl)ethanesulfonamide is not available, a conservative approach to safety based on analogous compounds is prudent. Safety Data Sheets (SDS) for related sulfonamides and fluorinated aromatic compounds indicate that they should be handled with care.[6][7][8][9][10]

Hazard Identification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

First Aid Measures (General Recommendations):

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Potential Applications in Drug Discovery

The ethanesulfonamide moiety and its derivatives have been explored for a range of biological activities.[11][12] The incorporation of the 4-fluorobenzyl group could further enhance the therapeutic potential of this class of compounds.

-

Endothelin Receptor Antagonists: Ethanesulfonamide derivatives have been investigated as orally active endothelin-A receptor antagonists, which have potential applications in treating hypertension.[11][13]

-

Anticancer Agents: The sulfonamide group is a well-established pharmacophore in oncology. N-benzyl sulfonamides have shown cytotoxic effects against various cancer cell lines.[14]

-

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases and kinases, which are important targets in several diseases.[12][14]

The specific biological activity of N-(4-fluorobenzyl)ethanesulfonamide would require experimental evaluation through in vitro and in vivo screening assays.

Conclusion

This technical guide provides a comprehensive, albeit inferred, overview of N-(4-fluorobenzyl)ethanesulfonamide. By leveraging data from structurally similar compounds, we have outlined its likely chemical properties, a robust synthetic route, expected spectroscopic characteristics, and essential safety precautions. The information presented here serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related N-benzyl sulfonamides in their scientific endeavors. All proposed methodologies and safety information should be validated through rigorous experimentation.

References

-

Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. Organic & Biomolecular Chemistry.

-

Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents - The Royal Society of Chemistry. [15]

-

Strategies for the synthesis of N-benzyl sulfonamides. - ResearchGate. [16]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [3]

-

(PDF) Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides - ResearchGate. [1]

-

Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists - PubMed. [17]

-

Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed. [11]

-

N-benzyl-p-toluenesulfonamide - SpectraBase. [4]

-

N-benzyl-N-ethyl-4-fluorobenzenesulfonamide | C15H16FNO2S | CID 668993 - PubChem. [2]

-

biological activity of methanesulfonamide derivatives - Benchchem. [12]

-

N-benzyl-3,4-dichlorobenzenesulfonamide - Benchchem. [5]

-

SAFETY DATA SHEET - Fisher Scientific. [6]

-

SAFETY DATA SHEET - Fisher Scientific. [7]

-

Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - ResearchGate. [13]

-

Sarcouncil Journal of Biomedical Sciences Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. [18]

-

Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate. [19]

-

Safety Data Sheet - Angene Chemical. [8]

-

SAFETY DATA SHEET - AkzoNobel. [9]

-

• SAFETY DATA SHEET - Sigma-Aldrich. [10]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Publishing. [14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-benzyl-N-ethyl-4-fluorobenzenesulfonamide | C15H16FNO2S | CID 668993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. N-benzyl-3,4-dichlorobenzenesulfonamide | Benchchem [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. international.brand.akzonobel.com [international.brand.akzonobel.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. rsc.org [rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and structure-activity relationships in a series of ethenesulfonamide derivatives, a novel class of endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. sarcouncil.com [sarcouncil.com]

- 19. researchgate.net [researchgate.net]

difference between N-(4-fluorobenzyl)ethanesulfonamide and methanesulfonamide analogs

Comparative SAR Analysis: -(4-fluorobenzyl)ethanesulfonamide vs. Methanesulfonamide Analogs

Executive Summary

In medicinal chemistry, the transition from a methyl to an ethyl group on a sulfonamide moiety—specifically within the

This guide dissects the causality behind selecting one analog over the other, focusing on lipophilicity shifts (

Physicochemical Profiling

The core difference lies in the alkyl tail attached to the sulfonyl group. This modification alters the physicochemical landscape of the molecule without changing its fundamental electronic binding mode (hydrogen bond donor/acceptor count).

Table 1: Comparative Physicochemical Properties

| Property | Impact on Drug Design | ||

| Formula | Homologation (+ | ||

| Mol. Weight | 203.24 g/mol | 217.26 g/mol | Negligible impact on ligand efficiency. |

| cLogP (Est.) | ~1.2 - 1.4 | ~1.7 - 1.9 | Critical: Et-Analog is more lipophilic, improving passive permeability but potentially lowering solubility. |

| Rotatable Bonds | 3 | 4 | Et-Analog has higher entropic penalty upon binding due to the ethyl chain freedom. |

| Steric Volume | Low (Methyl) | Medium (Ethyl) | Ethyl probes depth of the |

| Topology | Compact | Extended | Ethyl group can induce steric clash in tight pockets. |

Synthetic Pathways & Protocols

Both analogs are synthesized via nucleophilic substitution, reacting 4-fluorobenzylamine with the respective sulfonyl chloride. The choice of base and solvent controls the formation of bis-sulfonamide byproducts.

Figure 1: Synthetic Workflow (DOT Visualization)

The following diagram outlines the decision logic and workflow for synthesizing these analogs, highlighting critical purification steps.

Caption: Step-by-step synthetic workflow for N-(4-fluorobenzyl)sulfonamide analogs, emphasizing the critical quenching step to remove unreacted sulfonyl chlorides.

Detailed Protocol: Synthesis of -(4-fluorobenzyl)ethanesulfonamide

Objective: Isolate high-purity (>98%) secondary sulfonamide.

-

Preparation: In a flame-dried round-bottom flask, dissolve 4-fluorobenzylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/mmol).

-

Base Addition: Add Triethylamine (

) (1.5 eq). Cool the mixture to 0°C under an inert atmosphere ( -

Acylation: Dropwise add Ethanesulfonyl chloride (1.1 eq) over 15 minutes. The exotherm must be controlled to prevent bis-sulfonylation.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Dilute with DCM. Wash sequentially with 1N HCl (to remove excess amine), sat.

, and brine. -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-40% EtOAc in Hexanes).

Medicinal Chemistry Implications (SAR)

The choice between the methyl and ethyl analog is rarely arbitrary; it is a calculated decision to optimize the Pharmacokinetic/Pharmacodynamic (PK/PD) profile.

The "Methyl Anchor" (Methanesulfonamide)

-

Role: The methyl group is the smallest alkyl sulfonamide. It is used to establish the baseline binding affinity where the sulfonamide NH acts as a Hydrogen Bond Donor (HBD) and the sulfonyl oxygens as Hydrogen Bond Acceptors (HBA).

-

Advantage: Minimal steric hindrance. High metabolic stability (methyl sulfonamides are resistant to P450 oxidation).

-

Limitation: May not fill hydrophobic pockets efficiently, leading to lower potency if the target pocket is large.

The "Ethyl Probe" (Ethanesulfonamide)

-

Role: The ethyl group adds steric bulk and lipophilicity.

-

Mechanism:

-

Hydrophobic Effect: If the binding pocket contains lipophilic residues (Leu, Ile, Val), the ethyl group displaces high-energy water molecules, leading to an entropy-driven gain in affinity.

-

Selectivity: The added volume can induce selectivity by clashing with smaller pockets in off-target proteins (steric occlusion).

-

-

Risk: The terminal methyl of the ethyl group is susceptible to metabolic oxidation (

-oxidation), potentially reducing half-life (

Figure 2: SAR Decision Logic (DOT Visualization)

This diagram illustrates the decision-making process when choosing between these analogs during lead optimization.

Caption: SAR decision tree for optimizing sulfonamide tails. The switch to ethyl is a primary strategy to increase potency via hydrophobic interactions.

Case Studies & Applications

Endothelin Receptor Antagonists

Research into Endothelin-A (

HIF-1 Pathway Modulation

In the development of inhibitors like KC7F2 (which contains a similar benzyl-sulfonamide motif), the specific geometry of the sulfonamide linker is critical. The

References

-

PubChem. (2025).[1] N-(4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl)-N-methylmethanesulfonamide Compound Summary. National Library of Medicine. Link

-

Sigma-Aldrich. (2025). Methanesulfonamide Product Information & Protocols. Merck KGaA. Link

-

Murugesan, N., et al. (2003). Biphenylsulfonamide Endothelin Antagonists: Structure-Activity Relationships. Journal of Medicinal Chemistry. (Contextual grounding for Sulfonamide SAR). Link

-

ChemicalBook. (2026). Methanesulfonamide CAS 3144-09-0 Properties and Applications. Link

-

ResearchGate. (2001). Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists. Bioorganic & Medicinal Chemistry. Link

Therapeutic Potential of Ethane Sulfonamide Derivatives in Drug Discovery

Executive Summary

The sulfonamide pharmacophore (

This technical guide analyzes the therapeutic utility of the ethane sulfonamide scaffold, moving beyond general sulfonamide chemistry to focus on specific alkyl-driven applications. Key areas of focus include Endothelin Receptor Antagonists (ERAs) for cardiovascular indications, Ferroptosis Inducers in oncology, and Lipoxygenase Inhibitors for inflammation.

Chemical Foundation: The Ethane Sulfonamide Moiety

Structural Distinction & Physicochemical Properties

The core distinction of this scaffold is the ethyl group attached directly to the sulfur atom (

| Property | Benzenesulfonamide ( | Ethane Sulfonamide ( | Impact on Drug Design |

| Acidity ( | ~10.0 | ~10.5 - 11.5 | Alkyl sulfonamides are less acidic, affecting ionization at physiological pH and altering solubility/permeability ratios. |

| Sterics | Planar, rigid aromatic ring | Flexible alkyl chain | The ethyl tail allows for different binding pocket accommodation, particularly in narrow hydrophobic channels. |

| Electronic Effect | Electron-withdrawing aryl group | Electron-donating alkyl group | Reduces the polarization of the N-H bond, weakening hydrogen bond donor capability compared to aryl analogs. |

The "Linker" vs. "Warhead" Role

In drug discovery, the ethane sulfonamide moiety functions in two primary modes:

-

The Warhead: The sulfonamide nitrogen coordinates directly with a metal center (e.g., Zn²⁺ in Carbonic Anhydrase) or hydrogen bonds with active site residues.

-

The Isostere: The

group acts as a bioisostere for carbonyls or carboxylates, providing metabolic stability against hydrolysis.

Therapeutic Applications & Mechanisms[1][2]

Cardiovascular: Endothelin Receptor Antagonists (ERAs)

One of the most validated applications of the ethane sulfonamide scaffold is in the inhibition of Endothelin-1 (ET-1), a potent vasoconstrictor.

-

Target: Endothelin Receptors (

and -

Key Candidate: YM-598 and related 2-phenylethanesulfonamide derivatives.

-

Mechanism: These molecules prevent ET-1 from binding to transmembrane GPCRs, reducing vasoconstriction and vascular remodeling.

-

SAR Insight: Early studies on ethenesulfonamides (vinyl) showed high potency but metabolic liabilities. Saturation to ethanesulfonamides maintained

selectivity while improving oral bioavailability and pharmacokinetic duration.

Oncology: Ferroptosis Induction via NRF2 Targeting

Recent studies (2020-2024) have identified specific ethane sulfonamide derivatives as potent inducers of ferroptosis—a form of regulated cell death driven by iron-dependent lipid peroxidation.

-

Compound: MESA (N-(4-morpholinomethylene)ethanesulfonamide).[1]

-

Mechanism: MESA binds to NRF2 (Nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant defense. By modulating NRF2, MESA disrupts the cell's ability to neutralize Reactive Oxygen Species (ROS), leading to accumulation of lipid peroxides and cell death.

-

Therapeutic Advantage: This bypasses traditional apoptosis pathways, offering a strategy to treat apoptosis-resistant tumors (e.g., prostate and ovarian cancers).

Inflammation: Lipoxygenase Inhibition

Ethylated sulfonamides incorporating 1,4-benzodioxane moieties have shown dual activity against bacteria and inflammatory enzymes.

-

Target: Lipoxygenase (LOX).

-

Mechanism: The sulfonamide moiety chelates the active site iron or interferes with the proton-coupled electron transfer required for LOX catalysis.

Experimental Protocols

Protocol: General Synthesis of N-Aryl Ethanesulfonamides

This protocol describes the coupling of ethanesulfonyl chloride with an aniline derivative (e.g., 4-ethoxyaniline or 1,4-benzodioxane-6-amine).[2]

Reagents:

-

Amine substrate (1.0 eq)

-

Ethanesulfonyl chloride (1.1 - 1.2 eq)

-

Base: Pyridine (anhydrous) or Triethylamine (

) -

Solvent: Dichloromethane (DCM) or DMF (for low solubility amines)

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Add the amine substrate (1.0 eq) and dissolve in anhydrous DCM (10 mL/g).

-

Base Addition: Add Pyridine (1.5 eq) to the solution. Cool the mixture to 0°C using an ice/water bath.

-

Sulfonylation: Add ethanesulfonyl chloride (1.1 eq) dropwise over 20 minutes. The reaction is exothermic; maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc).[3]

-

Quench & Work-up: Quench with 1M HCl (to neutralize excess pyridine). Extract with DCM (3x). Wash organic layers with brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Protocol: In Vitro Carbonic Anhydrase (CA) Inhibition Assay

While less potent than aryl-sulfonamides, alkyl derivatives are used to probe hydrophobic pockets of specific CA isoforms.

Methodology:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM

. -

Substrate: p-Nitrophenyl acetate (p-NPA) or

(using phenol red indicator). -

Procedure: Incubate CA enzyme (Isoform I, II, or IX) with the ethane sulfonamide derivative (0.1 nM – 10 µM) for 15 minutes at 25°C.

-

Initiation: Add substrate (p-NPA).

-

Detection: Monitor absorbance at 400 nm (formation of p-nitrophenolate) using a kinetic microplate reader.

-

Analysis: Calculate

using non-linear regression (GraphPad Prism).

Visualizations

Synthesis Workflow (DOT Diagram)

The following diagram illustrates the standard synthetic route for N-substituted ethane sulfonamides.

Caption: General synthetic workflow for the preparation of N-aryl ethane sulfonamide derivatives via sulfonyl chloride coupling.

Mechanism of Action: MESA & Ferroptosis

This diagram details how the ethane sulfonamide derivative MESA induces cancer cell death.[1]

Caption: Mechanism of Action for MESA, an ethane sulfonamide derivative that induces ferroptosis by targeting NRF2.

References

-

Harada, H., et al. (2001).[4] "Ethenesulfonamide and ethanesulfonamide derivatives, a novel class of orally active endothelin-A receptor antagonists."[4] Bioorganic & Medicinal Chemistry, 9(11), 2955-2968.[4] Link

-

BenchChem Technical Support. (2025). "Synthesis of N-(4-ethoxyphenyl)ethanesulfonamide: Application Notes and Protocols." BenchChem Protocols. Link

-

Yang, et al. (2024). "A Morpholine Derivative N-(4-Morpholinomethylene)ethanesulfonamide Induces Ferroptosis in Tumor Cells by Targeting NRF2." J-Stage / Biological and Pharmaceutical Bulletin. Link

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Rehman, et al. (2014). "Synthesis, biological screening and molecular docking studies of some ethylated sulfonamides having 1,4-Benzodioxane moiety." Journal of the Chemical Society of Pakistan. Link

Sources

reaction protocol for 4-fluorobenzylamine and ethanesulfonyl chloride

An Application Note and Protocol for the Synthesis of N-(4-fluorobenzyl)ethanesulfonamide

Abstract

This document provides a comprehensive guide for the synthesis of N-(4-fluorobenzyl)ethanesulfonamide through the reaction of 4-fluorobenzylamine with ethanesulfonyl chloride. The sulfonamide functional group is a cornerstone in medicinal chemistry, and this protocol outlines a robust and reproducible method for its formation.[1][2][3] This guide details the underlying reaction mechanism, critical safety procedures for handling reagents, a step-by-step experimental protocol, and methods for product purification and characterization. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Scientific Principles and Reaction Mechanism

The synthesis of N-(4-fluorobenzyl)ethanesulfonamide is a classic example of nucleophilic substitution at a sulfonyl sulfur center. The reaction proceeds via the nucleophilic attack of the primary amine (4-fluorobenzylamine) on the electrophilic sulfur atom of ethanesulfonyl chloride. The lone pair of electrons on the nitrogen atom initiates the reaction. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[4]

The mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The nitrogen atom of 4-fluorobenzylamine attacks the electrophilic sulfur atom of ethanesulfonyl chloride.

-

Intermediate Formation: A transient, tetrahedral intermediate is formed.

-

Leaving Group Departure: The chloride ion, a good leaving group, is expelled, reforming the sulfur-oxygen double bonds.

-

Deprotonation: The added base (e.g., triethylamine) removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and triethylammonium chloride.

Diagram 1: Reaction mechanism for sulfonamide formation.

Safety and Handling

Proper safety precautions are paramount for this procedure. Both reactants and some reagents pose significant hazards.

-

Ethanesulfonyl Chloride : This reagent is highly corrosive, toxic, and moisture-sensitive.[5][6] It can cause severe skin and eye burns with possible permanent damage.[7] It is fatal if inhaled and reacts violently with water.[7][8] All manipulations must be performed in a certified chemical fume hood.[8] Personal Protective Equipment (PPE), including a lab coat, splash goggles, a face shield, and chemically resistant gloves (e.g., nitrile), is mandatory.[6][7] An eyewash station and safety shower must be readily accessible.[5][6] Store away from water, strong bases, oxidizing agents, and alcohols.[5][6]

-

4-Fluorobenzylamine : This compound is corrosive and can cause skin burns and eye damage.[9] It should be handled with appropriate PPE in a well-ventilated area.

-

Triethylamine/Pyridine : These bases are flammable and have strong, irritating odors. Handle in a fume hood.

-

Dichloromethane (DCM) : This is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it exclusively within a fume hood.

Detailed Experimental Protocol

This protocol describes the synthesis of N-(4-fluorobenzyl)ethanesulfonamide on a 10 mmol scale.

Materials and Reagents

| Reagent/Material | MW ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4-Fluorobenzylamine | 125.15 | 10.0 | 1.0 | 1.25 g |

| Ethanesulfonyl Chloride | 128.57 | 11.0 | 1.1 | 0.90 mL (1.42 g) |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 1.5 | 2.08 mL (1.52 g) |

| Dichloromethane (DCM), anhydrous | - | - | - | 50 mL |

| Hydrochloric Acid (1 M aq.) | - | - | - | 25 mL |

| Saturated NaCl Solution (Brine) | - | - | - | 25 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |

Experimental Workflow

Diagram 2: Overall experimental workflow.

Step-by-Step Procedure

-

Reaction Setup : To a 100 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzylamine (1.25 g, 10.0 mmol). Dissolve it in 50 mL of anhydrous dichloromethane (DCM).

-

Base Addition : Add triethylamine (2.08 mL, 15.0 mmol) to the solution.

-

Cooling : Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Sulfonyl Chloride Addition : Add ethanesulfonyl chloride (0.90 mL, 11.0 mmol) dropwise to the stirred solution over 15 minutes using a syringe. Ensure the temperature does not rise above 10 °C. A white precipitate (triethylammonium chloride) will form.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Quenching and Workup : Carefully pour the reaction mixture into a separatory funnel containing 25 mL of 1 M HCl. Shake well and allow the layers to separate.

-

Extraction : Collect the bottom organic (DCM) layer. Extract the aqueous layer twice more with 15 mL portions of DCM. Combine all organic extracts.

-

Washing and Drying : Wash the combined organic layer with 25 mL of saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Purification : Remove the solvent from the filtrate using a rotary evaporator to yield the crude product. The crude N-(4-fluorobenzyl)ethanesulfonamide can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel. The product is typically a white to off-white solid.[10]

Product Characterization

The identity and purity of the synthesized N-(4-fluorobenzyl)ethanesulfonamide should be confirmed using standard analytical techniques.

-

¹H NMR Spectroscopy : The proton NMR spectrum will provide key structural information. Expected signals include a triplet for the methyl group (CH₃) of the ethylsulfonyl moiety, a quartet for the methylene group (CH₂) adjacent to the sulfur, a doublet or singlet for the benzylic methylene group (CH₂-Ar), and multiplets in the aromatic region for the fluorinated phenyl ring. The NH proton may appear as a broad singlet or a triplet.[11][12]

-

¹³C NMR Spectroscopy : The carbon spectrum will show distinct signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.[11][12]

-

¹⁹F NMR Spectroscopy : A singlet in the fluorine NMR spectrum will confirm the presence of the fluorine atom on the aromatic ring.

-

Infrared (IR) Spectroscopy : The IR spectrum should display characteristic absorption bands for the N-H bond (around 3300 cm⁻¹) and strong, distinct stretches for the S=O bonds of the sulfonamide group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectral analysis will confirm the molecular weight of the product.

-

Melting Point (MP) : A sharp melting point range for the purified solid indicates high purity.

Troubleshooting

-

Incomplete Reaction : If TLC analysis shows significant unreacted 4-fluorobenzylamine, the reaction time can be extended. Ensure the ethanesulfonyl chloride used was not degraded by moisture; use a fresh bottle or a newly opened ampule if possible.

-

Low Yield : Yields can be diminished by moisture, which hydrolyzes the sulfonyl chloride. Ensure all glassware is thoroughly dried and anhydrous solvents are used. During workup, ensure complete extraction of the product from the aqueous layer.

-

-

Oily Product : If the product does not solidify or crystallize easily, it may contain impurities. Purification by column chromatography is recommended in this case. Ensure all triethylammonium chloride byproduct has been removed by the aqueous washes.

-

References

-

New Jersey Department of Health. (n.d.). Hazard Summary: Ethanesulfonyl Chloride, 2-Chloro-. NJ.gov. [Link]

-

Alfa Aesar. (2025, September 9). Safety Data Sheet: Ethanesulfonyl chloride. Thermo Fisher Scientific. [Link]

-

Yufeng. (2023, September 8). Ethanesulfonyl Chloride 594-44-5. Yufeng Chemical. [Link]

-

Synthesis, spectroscopic characterization and antimicrobial evaluation of some (E)-N-(4-substitutedbenzylidene)-4-fluorobenzenesulfonamides. (n.d.). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). N-benzyl-N-ethyl-4-fluorobenzenesulfonamide. PubChem. [Link]

-

Jeliński, T., et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]

- Thygesen, M. B., et al. (2020). Methods for preparing N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and polymorphic form C.

-

Wu, N., et al. (n.d.). Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water. Bradford Scholars. [Link]

- Thygesen, M. B., et al. (2008). Synthesis of n-(4-fluorobenzyl)-n-(l-methylpiperidin-4-yl)-n'-(4-(2-methylpropyloxy)phenylmethyl)carbamide and its tartrate salt and crystalline forms.

-

Khan, K. M., et al. (2026, January 5). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. ResearchGate. [Link]

- Thygesen, M. B., et al. (2010, June 7). N-(4-FLUOROBENZYL)-N-(1-METHYLPIPE- &E A 858 Ethan.

-

Crich, D., et al. (n.d.). Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5). ResearchGate. [Link]

-

Gómez-Palomino, A., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]

-

de la Maza, A., et al. (n.d.). On the role of NMR spectroscopy for characterization of antimicrobial peptides. PMC. [Link]

-

Fenster, E., et al. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. [Link]

-

Cabral, C., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

-

Potrzebowski, M. J., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Semantic Scholar. [Link]

-

Pharmacy 180. (n.d.). N-1 Substituted sulphonamides - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Pharmacy 180. [Link]

-

Viger-Gravel, J., et al. (n.d.). Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs. PubMed. [Link]

-

Bull, J. A., et al. (n.d.). Rapid and scalable halosulfonylation of strain-release reagents. ChemRxiv. [Link]

-

North, A. J., et al. (2019). JECamp Green Chemistry. University of Bath's research portal. [Link]

-

Chem-Impex. (n.d.). 4-Fluorobenzylamine hydrochloride. Chem-Impex. [Link]

-

Reddit. (2025, May 14). 4-fluorobenzoyl chloride formation. r/Chempros. [Link]

-

PubChemLite. (n.d.). 4-ethanesulfonamido-3-fluorobenzene-1-sulfonyl chloride. PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. thieme-connect.com [thieme-connect.com]

- 4. benchchem.com [benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 4-フルオロベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. pharmacy180.com [pharmacy180.com]

- 11. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

general procedure for N-benzylation of ethanesulfonamide

An In-Depth Guide to the Synthesis of N-Benzyl Ethanesulfonamide: Mechanisms, Protocols, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the N-benzylation of ethanesulfonamide, a key transformation for synthesizing compounds with significant biological and pharmaceutical relevance.[1][2] N-alkylated sulfonamides are integral scaffolds in a wide array of therapeutic agents.[3][4] This document delves into the primary synthetic methodologies, offering a detailed mechanistic rationale to guide experimental design. It presents two robust, step-by-step protocols—a classic Sₙ2 alkylation and a modern, atom-economical "borrowing hydrogen" catalysis—complete with experimental workflows, data interpretation, and troubleshooting advice.

Part 1: Mechanistic Foundations and Strategic Selection

The N-benzylation of ethanesulfonamide can be achieved through several distinct chemical pathways. The choice of method depends on factors such as substrate availability, desired functional group tolerance, and green chemistry considerations. Here, we explore the two most prevalent and practical strategies.

Strategy 1: Classical Sₙ2 Alkylation with Benzyl Halides

This method is analogous to the well-established Williamson ether synthesis and represents the most traditional approach to N-alkylation.[5][6] The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] First, a base is used to deprotonate the acidic N-H of the ethanesulfonamide (pKa ≈ 10-11), generating a nucleophilic sulfonamidate anion. This anion then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide leaving group to form the desired C-N bond.[8]

The reaction is most effective with primary alkyl halides like benzyl bromide, as secondary and tertiary halides are more prone to undergoing competing elimination reactions.[6] The choice of base is critical; moderately strong bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly employed.[8][9]

Figure 1: Sₙ2 Mechanism for N-Benzylation. A base deprotonates the sulfonamide, which then attacks the benzyl halide.

Strategy 2: Catalytic N-Alkylation via Borrowing Hydrogen

A more contemporary and sustainable approach is the "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology.[3][4] This strategy utilizes readily available and less toxic benzyl alcohol as the alkylating agent, generating only water as a byproduct, which significantly increases its atom economy.[3] The reaction is catalyzed by a transition metal complex, with systems based on manganese, iridium, copper, and ruthenium being particularly effective.[3][10][11]

The catalytic cycle generally involves three key stages:

-

Oxidation: The metal catalyst temporarily "borrows" hydrogen from the benzyl alcohol to oxidize it to the corresponding aldehyde (benzaldehyde).

-

Condensation: The in situ-generated benzaldehyde undergoes condensation with the ethanesulfonamide to form an N-sulfonyl imine intermediate, releasing a molecule of water.

-

Reduction: The metal hydride complex, which holds the "borrowed" hydrogen, then reduces the imine intermediate to the final N-benzyl ethanesulfonamide product, thereby regenerating the catalyst for the next cycle.[4]

Figure 2: Catalytic Cycle for Borrowing Hydrogen N-Benzylation. The catalyst facilitates the oxidation of the alcohol, condensation, and subsequent reduction of the imine.

Comparison of Synthetic Strategies

| Feature | Strategy 1: Sₙ2 Alkylation | Strategy 2: Borrowing Hydrogen (BH) |

| Alkylating Agent | Benzyl Halide (e.g., Bn-Br) | Benzyl Alcohol (Bn-OH) |

| Byproduct | Stoichiometric Salt (e.g., KBr) | Water (H₂O) |

| Key Reagents | Strong Base (NaH, K₂CO₃) | Metal Catalyst (e.g., Mn, Ir, Cu), Catalytic Base[3][4] |

| Atom Economy | Lower | Higher |

| Advantages | Well-established, no specialized catalyst needed, generally faster reaction times. | "Green" and sustainable, uses less toxic reagents, high atom economy.[3] |

| Disadvantages | Generates stoichiometric waste, uses hazardous alkylating agents. | Requires a specific metal catalyst, may require higher temperatures and longer reaction times.[3] |

| Ideal For | Rapid, small-scale synthesis where waste is not a primary concern. | Process development, green chemistry initiatives, and large-scale synthesis. |

Part 2: Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of N-benzyl ethanesulfonamide.

Protocol A: Classical Sₙ2 N-Benzylation using Benzyl Bromide

Principle: This protocol utilizes potassium carbonate as a mild and easy-to-handle base to deprotonate ethanesulfonamide, followed by nucleophilic attack on benzyl bromide in a polar aprotic solvent.

Materials and Equipment:

-

Ethanesulfonamide

-

Benzyl bromide (Caution: lachrymator)

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and stir bar

-

Condenser and heating mantle (or oil bath)

-

Separatory funnel

-

Rotary evaporator

-

Equipment for column chromatography (silica gel, solvents)

Step-by-Step Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethanesulfonamide (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per mmol of sulfonamide).

-

Addition of Reagent: Stir the suspension vigorously. Add benzyl bromide (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ethanesulfonamide spot is consumed.

-